molecular formula C8H7N3O2 B3198470 3-methyl-7-nitro-1H-indazole CAS No. 101420-66-0

3-methyl-7-nitro-1H-indazole

Cat. No.: B3198470
CAS No.: 101420-66-0
M. Wt: 177.16 g/mol
InChI Key: XOMXIHHVCVSVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-7-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a nitro group at the 7th position and a methyl group at the 3rd position makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-nitro-1H-indazole typically involves nitration and cyclization reactions. One common method includes the nitration of 3-methylindazole using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7th position.

Another method involves the cyclization of appropriate precursors such as 2-azidobenzaldehydes and amines. This method can be catalyzed by transition metals like copper or silver, or can proceed under metal-free conditions using specific reagents and solvents .

Industrial Production Methods

Industrial production of this compound often involves optimizing reaction conditions to achieve high yields and purity. This includes controlling the amount of sulfuric acid in the nitration reaction, the amount of acetic acid and sodium hydroxide in the diazotization reaction for ring closure, and the reaction temperature .

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-nitro-1H-indazole undergoes various chemical reactions including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 3-methyl-7-amino-1H-indazole.

    Substitution: Various substituted indazoles depending on the nucleophile used.

Scientific Research Applications

3-methyl-7-nitro-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-7-nitro-1H-indazole involves its interaction with specific molecular targets. For instance, nitroindazoles are known to act as selective inhibitors for neuronal nitric oxide synthase, an enzyme that converts arginine to citrulline and nitric oxide. This inhibition can modulate various biological pathways and has implications in the treatment of diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

    7-nitroindazole: Similar structure but lacks the methyl group at the 3rd position.

    3-methylindazole: Similar structure but lacks the nitro group at the 7th position.

    2-methyl-7-nitroindazole: Similar structure but the methyl group is at the 2nd position instead of the 3rd.

Uniqueness

3-methyl-7-nitro-1H-indazole is unique due to the specific positioning of the methyl and nitro groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets and pathways compared to its analogs .

Properties

IUPAC Name

3-methyl-7-nitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-6-3-2-4-7(11(12)13)8(6)10-9-5/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMXIHHVCVSVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NN1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305319
Record name 1H-Indazole, 3-methyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101420-66-0
Record name 1H-Indazole, 3-methyl-7-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101420-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 3-methyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-7-nitro-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-methyl-7-nitro-1H-indazole
Reactant of Route 3
3-methyl-7-nitro-1H-indazole
Reactant of Route 4
Reactant of Route 4
3-methyl-7-nitro-1H-indazole
Reactant of Route 5
Reactant of Route 5
3-methyl-7-nitro-1H-indazole
Reactant of Route 6
3-methyl-7-nitro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.